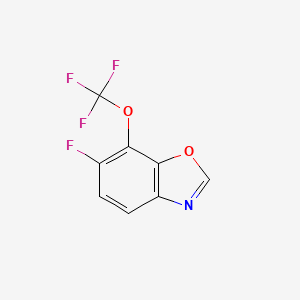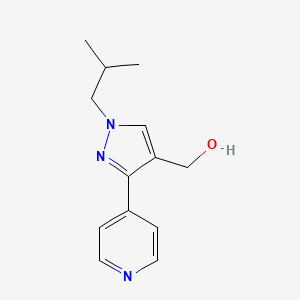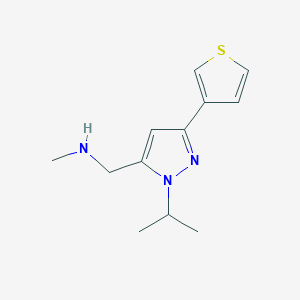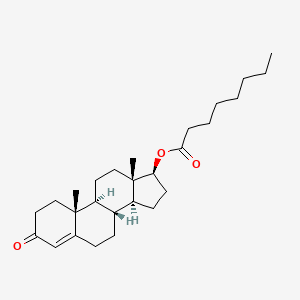
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole is a fluorinated heterocyclic compound It is characterized by the presence of a benzoxazole ring substituted with a fluoro group at the 6th position and a trifluoromethoxy group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic fluorination of a suitable benzoxazole precursor using reagents such as trifluoromethyl hypofluorite (CF₃OF) or cesium fluoroxysulfate (CsOSO₃F) in the presence of a solvent like acetonitrile . The reaction is usually carried out at low temperatures to control the reactivity of the fluorinating agents.
Industrial Production Methods
Industrial production of 6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole may involve scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and improved safety when handling reactive fluorinating agents. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative .
Applications De Recherche Scientifique
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems, including their metabolism and toxicity.
Mécanisme D'action
The mechanism of action of 6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-fluoro-7-methoxy-1,3-benzoxazole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The trifluoromethoxy group in 6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Propriétés
Formule moléculaire |
C8H3F4NO2 |
|---|---|
Poids moléculaire |
221.11 g/mol |
Nom IUPAC |
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3F4NO2/c9-4-1-2-5-7(14-3-13-5)6(4)15-8(10,11)12/h1-3H |
Clé InChI |
PQSYSGLXPDPGBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1N=CO2)OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)








